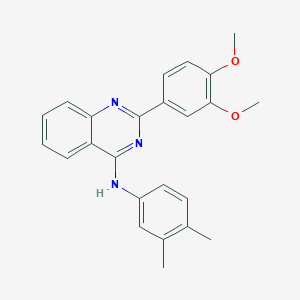

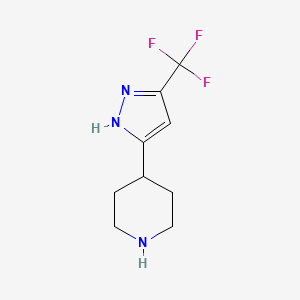

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine, also known as DMQX, is a synthetic compound that belongs to the quinazolinamine class of molecules. DMQX has been extensively studied for its effects on the central nervous system, specifically in relation to neurotransmission and synaptic plasticity. In

Scientific Research Applications

Cytotoxic Activity and Antimalarial Potential

The chemical compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine and its derivatives have been explored for their cytotoxic activity against various cancer cell lines and potential as antimalarial agents. For instance, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which included 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, and tested them for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, finding some derivatives to be potent cytotoxins with IC50 values less than 10 nM. Similarly, Mizukawa et al. (2021) synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, evaluating their antimalarial activity and reporting high antimalarial activity for certain derivatives as promising drug leads Deady et al., 2003; Mizukawa et al., 2021.

Apoptosis Induction and Hypotensive Activity

In addition to cytotoxic and antimalarial activities, derivatives of this compound have been investigated for their ability to induce apoptosis in cancer cells and exhibit hypotensive effects. Zhang et al. (2008) discovered N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, while El-Sabbagh et al. (2010) synthesized novel quinazoline derivatives showing significant hypotensive effects through their α1-blocking activity, comparable to the clinically used drug prazosin Zhang et al., 2008; El-Sabbagh et al., 2010.

Synthesis and Chemical Characterization

Efforts in the synthesis and chemical characterization of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine derivatives have been documented, focusing on the development of efficient synthetic routes and evaluation of their chemical properties. For example, Yan et al. (2013) synthesized and characterized several 4-(3-chlorophenylamino)-6-methoxy quinazoline compounds, contributing to the understanding of their structural and chemical properties. Chen et al. (2015) described an efficient method for the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, demonstrating a novel approach to the synthesis of quinazoline derivatives Yan et al., 2013; Chen et al., 2015.

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-15-9-11-18(13-16(15)2)25-24-19-7-5-6-8-20(19)26-23(27-24)17-10-12-21(28-3)22(14-17)29-4/h5-14H,1-4H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZOLSITPAQWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2742670.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)

{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)